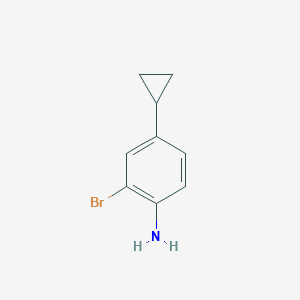

2-Bromo-4-cyclopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFXMOZZSZWUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Chemical Transformations of 2 Bromo 4 Cyclopropylaniline

Reactions of the Amino Group

The primary amino group is a key functional handle, participating in acid-base reactions and serving as a nucleophile or a precursor to the highly versatile diazonium salt.

The formation of a salt, such as a hydrochloride or hydrobromide salt, can be achieved by treating the aniline (B41778) with the corresponding acid. This conversion is often used to improve the solubility of aniline derivatives in aqueous media or as a strategy in the synthesis of related compounds. vulcanchem.com

The primary aromatic amino group of 2-bromo-4-cyclopropylaniline can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com This process is known as diazotization.

The resulting 2-bromo-4-cyclopropyldiazenium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). It can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions when a copper(I) salt is used as a catalyst or reagent. wikipedia.orglscollege.ac.in These reactions provide a powerful method for introducing a wide range of substituents onto the aromatic ring in place of the original amino group. pku.edu.cnyoutube.com

Table 1: Potential Products from Sandmeyer and Related Reactions of Diazotized this compound

| Reagent | Product | Reaction Name |

|---|---|---|

| Copper(I) Chloride (CuCl) | 1,2-Dibromo-4-cyclopropylbenzene | Sandmeyer Reaction |

| Copper(I) Bromide (CuBr) | 1,2-Dibromo-4-cyclopropylbenzene | Sandmeyer Reaction |

| Copper(I) Cyanide (CuCN) | 2-Bromo-4-cyclopropylbenzonitrile | Sandmeyer Reaction |

| Potassium Iodide (KI) | 2-Bromo-4-cyclopropyl-1-iodobenzene | (Does not require Cu(I) catalyst) |

| Water (H₂O), heat | 2-Bromo-4-cyclopropylphenol | Hydrolysis |

| Tetrafluoroboric Acid (HBF₄), heat | 2-Bromo-1-fluoro-4-cyclopropylbenzene | Balz-Schiemann Reaction |

The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides in N-alkylation reactions. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkylating agent. lumenlearning.com The initial reaction with one equivalent of an alkyl halide will produce a secondary amine.

This reaction can proceed further. The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. libretexts.org If a large excess of the alkyl halide is used, the reaction can continue until the nitrogen has been alkylated four times, resulting in the formation of a quaternary ammonium (B1175870) salt. lumenlearning.comlibretexts.orgmdpi.com The formation of these salts involves the reaction of the tertiary amine with an alkyl halide, a process known as quaternization. mdpi.comgoogle.com The use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), can facilitate these reactions. organic-chemistry.org

This compound can participate as the amine component in the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (like a ketone or phenol), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. askfilo.com In this context, this compound would react with formaldehyde and a suitable carbonyl compound to form a "Mannich base," which is a β-amino-carbonyl compound. sciencemadness.org The reaction provides a method for the aminoalkylation of the active hydrogen compound.

N-Alkylation Reactions (e.g., Quaternary Ammonium Salt Formation)

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is generally unreactive towards nucleophiles under standard conditions but can be replaced under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. youtube.com

In the case of this compound, the aromatic ring is substituted with an electron-donating amino group and a weakly activating cyclopropyl (B3062369) group. These groups increase the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.com Consequently, the bromine atom in this compound is not readily displaced via the SNAr mechanism under typical conditions. Forcing conditions or the use of metal catalysts would be required to achieve substitution at this position.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For this compound, the bromine substituent serves as a versatile handle for these transformations, allowing for the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely used for the formation of carbon-carbon bonds. fishersci.co.uknih.gov This reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. fishersci.co.uk

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the aniline ring. A general protocol for this reaction involves treating the aryl bromide with a slight excess of a boronic acid or its ester in the presence of a palladium catalyst and a base. fishersci.co.uk The reaction is typically carried out in a solvent such as dioxane or toluene, often with the addition of water, and can be performed at temperatures ranging from room temperature to around 120-150°C. fishersci.co.uk

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl2 | This compound, Arylboronic acid | K2CO3 | Toluene/Water | 80 | Varies |

| Pd2(dba)3 / Ligand | This compound, 2-Pyridylboronate | KF | Dioxane | Varies | Good to Excellent |

This table represents typical conditions for Suzuki-Miyaura coupling and specific yields would be dependent on the specific reactants and ligands used.

Research has demonstrated the successful coupling of various aryl and heteroaryl bromides with boronic acids, highlighting the versatility of this method. nih.govnih.govmdpi.com The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with challenging substrates. nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes.

For this compound, the Heck reaction can be employed to introduce alkenyl groups at the 2-position. For instance, an intramolecular Heck reaction has been utilized to form fused indoline (B122111) motifs, which are prevalent in biologically active compounds. beilstein-journals.org This transformation typically involves a palladium catalyst and a base, with the specific conditions influencing the efficiency of the reaction.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Product Type |

| Palladium Catalyst | 2-bromo-N-cyclopropylaniline derivative, Alkene | Varies | Varies | Varies | Fused Indoline |

This table illustrates a specific application of the Heck reaction with a derivative of the target compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital method for synthesizing aryl amines, offering a significant improvement over traditional methods. nih.govwikipedia.org

While this compound is itself an amine, the Buchwald-Hartwig reaction can be used to synthesize its derivatives. For example, 2-bromo-N-cyclopropylaniline can be prepared from 1-bromo-2-iodobenzene (B155775) and cyclopropylamine (B47189) via a Buchwald-Hartwig amination, achieving a 75% yield. beilstein-journals.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Palladium Catalyst / Phosphine Ligand | 1-bromo-2-iodobenzene, Cyclopropylamine | Varies | Varies | Varies | 75 |

This table shows the synthesis of a derivative of the main compound using Buchwald-Hartwig amination.

The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species. researchgate.netgold-chemistry.org This reaction is a highly effective method for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org

In the case of this compound, the Sonogashira coupling can be used to introduce an alkynyl group at the 2-position. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. walisongo.ac.id Copper-free variations of the Sonogashira coupling have also been developed. libretexts.org

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) |

| PdCl2(PPh3)2 / CuI | This compound, Terminal Alkyne | Amine (e.g., Triethylamine) | Varies | Room Temperature |

| NHC-Palladium Catalyst | This compound, Terminal Alkyne | Triethylamine | Varies | Varies |

This table outlines general conditions for the Sonogashira coupling.

The regioselectivity of the Sonogashira coupling is notable. For substrates with multiple different halide substituents, the reaction typically occurs at the more reactive halide, such as iodide over bromide. libretexts.org

The Kumada coupling, one of the earliest developed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org It is a valuable method for forming carbon-carbon bonds, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org

For this compound, a Kumada-type coupling could be envisioned to introduce alkyl, vinyl, or aryl groups by reacting it with the corresponding Grignard reagent in the presence of a suitable catalyst. wikipedia.org The reaction is often carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether, which are used to generate the Grignard reagent. nrochemistry.com While powerful, the scope of the Kumada coupling can be limited by the reactivity of the Grignard reagent towards other functional groups in the molecule. nrochemistry.com Research has described the Kumada–Tamao–Corriu type reaction of unprotected bromoanilines with Grignard reagents using a palladium source and a specialized phosphine ligand. nih.gov

| Catalyst System | Reactants | Solvent |

| Nickel or Palladium Catalyst | This compound, Grignard Reagent (R-MgX) | Tetrahydrofuran or Diethyl Ether |

| Pd Source / Buchwald-type Ligand | Unprotected Bromoanilines, Grignard Reagent | Varies |

This table provides a general overview of the Kumada coupling conditions.

The catalytic cycle involves oxidative addition of the aryl bromide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the coupled product. nrochemistry.com

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction between an organosilane and an organic halide. numberanalytics.comorganic-chemistry.org It is an attractive alternative to other cross-coupling reactions due to the low toxicity, stability, and ease of handling of organosilicon reagents. umich.edu

This reaction would allow for the coupling of this compound with various organosilanes to introduce new carbon-based substituents. The reaction typically requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. organic-chemistry.org However, fluoride-free methods have also been developed. organic-chemistry.org A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for Hiyama couplings. core.ac.uk

| Catalyst System | Reactants | Activator | Solvent | Temperature (°C) |

| Pd(OAc)2 / Ligand | This compound, Organo(trialkoxy)silane | TBAF·3H2O | Toluene | 110 |

| Fe3O4@CNF∼ImSBL∼Co | This compound, Triethoxyphenylsilane | NaOH | Water | 70 |

This table summarizes typical conditions for Hiyama cross-coupling reactions.

The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by activation of the organosilane and subsequent transmetalation and reductive elimination. core.ac.uk

Reductive Cross-Coupling via Transfer Hydrogenation

Transformations of the Cyclopropyl Group

The N-cyclopropylaniline unit is not merely a spectator group; its unique electronic and structural properties allow for powerful chemical transformations driven by the release of ring strain.

A key feature of the N-cyclopropylaniline scaffold is its propensity to undergo irreversible ring-opening upon single-electron transfer (SET) oxidation. acs.orgresearchgate.net This process is driven by the release of the inherent strain energy of the three-membered ring, which is approximately 28 kcal/mol. acs.org The oxidation, which can be triggered photochemically, chemically, or electrochemically, removes an electron from the nitrogen atom to form a nitrogen radical cation. beilstein-journals.orguark.edu

This initial radical cation is short-lived and rapidly undergoes cleavage of a distal C-C bond in the cyclopropyl ring. acs.orgnih.gov This irreversible step generates a thermodynamically more stable distonic radical cation, an intermediate that possesses a primary radical at the terminal carbon and an iminium cation centered on the nitrogen and the aromatic ring. acs.orgbeilstein-journals.org The rapid and irreversible nature of this ring-opening is crucial, as it effectively outcompetes potential back-electron transfer or other quenching pathways, making it a reliable method for generating a versatile reactive intermediate. acs.orgresearchgate.net

The distonic radical cation formed from the oxidative ring-opening of this compound serves as a versatile three-carbon synthon in annulation reactions. beilstein-journals.orguark.edu A prominent example is the visible-light-mediated [3+2] annulation with π-systems like alkenes and alkynes to construct five-membered rings. beilstein-journals.orgnih.gov

In a typical reaction, a photoredox catalyst (e.g., Ru(bpz)32) absorbs visible light and, in its excited state, oxidizes the cyclopropylaniline to initiate the ring-opening sequence described above. beilstein-journals.orguark.edu The radical portion of the resulting distonic cation adds to an alkyne, generating a vinyl radical. beilstein-journals.org This is followed by a rapid intramolecular cyclization, where the vinyl radical attacks the electrophilic iminium ion to forge the five-membered ring. beilstein-journals.org The catalytic cycle is closed when the resulting product radical cation is reduced by the photocatalyst, regenerating its ground state and yielding the final cyclic allylic amine product. beilstein-journals.org

This strategy has been applied to 2-bromo-N-cyclopropylaniline, which undergoes [3+2] annulation with phenylacetylene (B144264) to afford the corresponding cyclic allylic amine in good yield. beilstein-journals.org This product retains the aryl bromide handle, allowing for subsequent transformations. For instance, it can undergo an intramolecular Heck reaction to construct fused indoline scaffolds, which are common motifs in biologically active molecules. beilstein-journals.org

Table 1: [3+2] Annulation of N-Cyclopropylanilines with Alkynes This table presents data for various cyclopropylanilines to illustrate the scope of the reaction, including a specific example with a bromo-substituent.

| Entry | Cyclopropylaniline Substrate | Alkyne Partner | Product | Yield (%) | Citation |

| 1 | N-Cyclopropylaniline | Phenylacetylene | 1-Cyclopropyl-2,3-dihydro-1H-indole derivative | 78 | beilstein-journals.org |

| 2 | 4-Methoxy-N-cyclopropylaniline | Phenylacetylene | 5-Methoxy-1-cyclopropyl-2,3-dihydro-1H-indole derivative | 85 | beilstein-journals.org |

| 3 | 2-Bromo-N-cyclopropylaniline | Phenylacetylene | 7-Bromo-1-cyclopropyl-2,3-dihydro-1H-indole derivative | 52 | beilstein-journals.org |

| 4 | 3,5-Dimethyl-N-cyclopropylaniline | 4-Ethynyltoluene | 4,6-Dimethyl-1-cyclopropyl-2-(p-tolyl)-2,3-dihydro-1H-indole | 75 | beilstein-journals.org |

| 5 | N-Cyclopropylaniline | 1-Octyne | 1-Cyclopropyl-2-hexyl-2,3-dihydro-1H-indole | 60 | beilstein-journals.org |

Ring-Opening Reactions upon Oxidation (e.g., Single-Electron Oxidation)

C-H Functionalization of Aromatic Ring

The direct functionalization of C-H bonds on the aromatic ring of this compound represents a modern and efficient method for creating structural diversity. The inherent electronic properties and substitution pattern of the molecule influence the regioselectivity of these reactions.

The functionalization of C-H bonds at a specific position on an aromatic ring can be achieved with high selectivity by employing a directing group. figshare.com In the context of anilines, the amino group can be readily converted into a variety of directing groups that coordinate to a transition metal catalyst, bringing it in close proximity to a specific C-H bond, typically at the ortho position. figshare.comuva.es

For this compound, the primary amine would first need to be derivatized with a suitable directing group. Common directing groups for anilines include amides (e.g., acetanilides), carbamates, and N-aryl heterocycles (e.g., N-pyrimidinylanilines). figshare.comrsc.org Once the directing group is installed, a transition metal catalyst, frequently based on palladium or rhodium, can facilitate the cleavage of the C-H bond ortho to the directing group. figshare.comnih.gov This generates a metallacyclic intermediate that can then react with a variety of coupling partners to form a new bond.

Given the substitution pattern of this compound, ortho-C-H functionalization would occur at the C3 or C5 position. The existing bromine at C2 and the cyclopropyl group at C4 would sterically and electronically influence the reaction, potentially favoring functionalization at the less hindered C5 position.

A general representation of a directed ortho-C-H functionalization of a modified this compound is depicted below. The reaction conditions and outcomes would be highly dependent on the chosen directing group, catalyst, and coupling partner.

Table 1: Representative Examples of Directing Groups for ortho-C-H Functionalization of Anilines

| Directing Group (DG) | Catalyst System (Typical) | Coupling Partner (Example) | Product Type |

| Acetyl (Ac) | Pd(OAc)₂ | Aryl Iodides | ortho-Arylation |

| Pivaloyl (Piv) | [RhCpCl₂]₂ | Alkynes | ortho-Alkenylation/Annulation |

| Pyrimidinyl | [RhCpCl₂]₂ | Alkenes | ortho-Alkenylation |

| N-Nitroso | RhCp*(CH₃CN)₃₂ | Alkenes | ortho-Alkenylation |

This table presents generalized examples from the literature on aniline C-H functionalization and serves as a hypothetical guide for the reactivity of this compound after derivatization.

While directing groups are highly effective for achieving ortho-selectivity, the selective functionalization of the para-C-H bond in anilines presents a greater challenge. However, recent advancements have led to the development of catalytic systems that can achieve high para-selectivity in the C-H olefination of aniline derivatives. acs.orgnih.govacs.orgacs.org

A notable methodology employs a palladium catalyst in conjunction with a bidentate S,O-ligand. acs.orgnih.govacs.orgacs.org This system has demonstrated high efficiency and para-selectivity for the C-H olefination of a wide array of aniline derivatives, including those with ortho substituents. acs.orgnih.gov The reaction proceeds under relatively mild conditions and is scalable, making it a valuable tool for late-stage functionalization. acs.orgresearchgate.net

In the case of this compound, the C-H bond para to the amino group is at the C4 position, which is already substituted with a cyclopropyl group. Therefore, the relevant para-position for C-H olefination would be relative to the directing amino group, which is the C4-cyclopropyl position itself. However, considering the typical C-H olefination, the reaction would target the unsubstituted C-H bonds. With the amino group at C1, the ortho positions are C2 (brominated) and C6, and the meta positions are C3 and C5. The C4 position is para. A highly para-selective olefination of an aniline derivative that is ortho-substituted, such as this compound, would be expected to occur at the C5 position, which is para to the bromine atom and meta to the amino group, or at the C6 position, which is ortho to the amino group. The term "para-selective" in the context of the developed methods often refers to selectivity for the position para to the directing amino group. For a 2,4-disubstituted aniline, the only available position for such a reaction is C6. However, reports on para-selective C-H olefination have shown that for ortho-substituted anilines, the reaction occurs at the C-H bond para to the directing amino group. acs.orgnih.gov For this compound, this position is occupied. Therefore, the discussion of "para-selective" olefination must be carefully considered in the context of the existing substitution pattern.

Recent research has demonstrated that a palladium/S,O-ligand catalytic system can effectively promote the para-C-H olefination of various aniline derivatives with acrylates. acs.orgnih.govacs.org The reaction of ortho-substituted N-benzyl anilines showed excellent para-selectivity. acs.org This suggests that if this compound were N-benzylated, olefination could potentially be directed to the C5 position, which is para to the bromine.

Table 2: Hypothetical Para-Selective C-H Olefination of a this compound Derivative

| Substrate | Olefin | Catalyst System | Product (Major Isomer) |

| N-Benzyl-2-bromo-4-cyclopropylaniline | Methyl acrylate | Pd(OAc)₂ / S,O-Ligand | Methyl (E)-3-(2-amino-3-bromo-5-cyclopropylphenyl)acrylate |

This table is a hypothetical representation based on the reported para-selective C-H olefination of similarly substituted anilines and is intended to predict the potential reactivity of this compound. acs.orgnih.gov

Iv. Computational and Theoretical Investigations of 2 Bromo 4 Cyclopropylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. acs.org For 2-bromo-4-cyclopropylaniline, DFT methods are used to explore its electronic landscape, thermodynamic stability, and potential reaction pathways. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for halogenated organic molecules. rsc.org

DFT calculations are instrumental in elucidating the electronic properties of this compound by determining the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap or bandgap energy, is a critical indicator of the molecule's kinetic stability and chemical reactivity. elixirpublishers.commdpi.com A smaller gap generally suggests higher reactivity.

The substituents on the aniline (B41778) ring—the electron-withdrawing bromine atom and the electron-donating amino and cyclopropyl (B3062369) groups—collectively influence the electron distribution and orbital energies. DFT studies on similar substituted anilines show that such functionalization precisely modulates the HOMO-LUMO gap. beilstein-journals.orgnih.gov Global reactivity descriptors, which offer further insight into the molecule's behavior, can be derived from these orbital energies. mdpi.com

Table 1: Predicted Electronic Properties of this compound via DFT This interactive table contains representative data calculated using DFT methods, based on typical values for similar aromatic compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.25 eV | Represents the electron-donating ability. |

| LUMO Energy | -0.80 eV | Represents the electron-accepting ability. |

| Bandgap Energy (ΔE) | 4.45 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 5.25 eV | Energy required to remove an electron. |

| Electron Affinity | 0.80 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.03 eV | Measures the power to attract electrons. |

Thermochemical data, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the stability and energy content of a compound. DFT calculations can predict these values with high accuracy. rsc.org These theoretical predictions are often benchmarked against experimental data for related structures, which are typically obtained using techniques like static bomb combustion calorimetry for the enthalpy of combustion and Calvet microcalorimetry or the Knudsen effusion technique for the enthalpy of sublimation. researchgate.net The standard molar enthalpy of formation in the gaseous state can be derived from these values, providing a direct measure of the molecule's energetic stability. Theoretical estimates for related alkyl- and halo-substituted aromatic compounds have shown good agreement with experimental results. researchgate.net

Table 2: Predicted Thermochemical Data for Gaseous this compound This interactive table presents hypothetical thermochemical data derived from DFT calculations, following methodologies used for related benzimidazole (B57391) and phthalimide (B116566) derivatives. researchgate.net

| Parameter | Predicted Value (kJ·mol⁻¹) | Method of Determination |

|---|---|---|

| Standard Molar Enthalpy of Formation (Gas) | 145.5 | DFT Calculation (B3LYP/6-311+G(d,p)) |

| Standard Molar Enthalpy of Sublimation (ΔgcrHm°) | 112.3 | Estimated from related structures |

The specific arrangement of substituents in this compound, with a bromine atom positioned ortho to the amino group, creates the potential for a weak intramolecular hydrogen bond (N-H···Br). libretexts.org While bromine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, such interactions can significantly influence the molecule's preferred conformation and vibrational spectra. nih.gov

DFT studies are crucial for identifying and characterizing these subtle forces. mdpi.com The existence of an N-H···Br bond is confirmed by locating a bond critical point (BCP) between the hydrogen and bromine atoms using AIM analysis. Further characterization is achieved through Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energy (E(2)) arising from the orbital interaction between the bromine lone pair and the N-H antibonding orbital (nBr → σ*N-H). ijnc.ir

Table 3: DFT Analysis of the Intramolecular N-H···Br Interaction This interactive table shows plausible calculated parameters for the weak hydrogen bond in this compound, based on studies of similar intramolecular interactions. mdpi.comijnc.ir

| Parameter | Predicted Value | Indication |

|---|---|---|

| H···Br Distance | 2.85 Å | Within the range for weak hydrogen bonds. |

| N-H···Br Angle | 105° | Indicates a strained, non-linear hydrogen bond. |

| NBO Stabilization Energy (E(2)) | ~0.5 - 1.0 kcal/mol | Confirms a weak stabilizing electronic interaction. |

Computational studies are indispensable for mapping the reaction pathways of cyclopropylanilines. Research has shown that cyclopropylanilines undergo a [3+2] annulation with alkynes under visible-light photoredox catalysis. d-nb.infobeilstein-journals.org DFT calculations can elucidate the proposed mechanism for this transformation.

The catalytic cycle is believed to proceed through the following key steps, each of which can be modeled with DFT to determine intermediate structures and transition state energies: d-nb.infobeilstein-journals.org

Oxidation: The photoexcited photocatalyst oxidizes the cyclopropylaniline to its corresponding amine radical cation.

Ring Opening: The inherent strain of the cyclopropyl ring facilitates its opening, forming a distonic radical cation.

Addition: The resulting primary carbon radical adds to an alkyne, generating a vinyl radical intermediate.

Cyclization and Reduction: Intramolecular cyclization forms a five-membered ring, and subsequent reduction by the photocatalyst regenerates the catalyst and yields the final product.

DFT is also used to understand other reactions, such as oxidation by agents like ferrate(VI), where calculations reveal the reaction follows a Hydrogen Atom Transfer (HAT) mechanism. acs.orgnih.gov

Investigation of Intramolecular Interactions (e.g., N-H···Br Hydrogen Bonding)

Molecular Modeling and Simulation

Beyond DFT, other molecular modeling techniques provide deeper insights into the fundamental nature of chemical bonds and non-covalent interactions within this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This method partitions a molecule into discrete atomic "basins," allowing for the quantification of atomic properties and the characterization of interatomic interactions. wikipedia.org

A key aspect of QTAIM is the analysis of Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these points, particularly the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. researchgate.net

Shared-shell (covalent) interactions are characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0).

Closed-shell interactions (e.g., ionic bonds, van der Waals forces, hydrogen bonds) are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0). researchgate.net

For this compound, QTAIM analysis would be used to precisely classify the C-Br, C-N, and C-C bonds and to definitively characterize the weak N-H···Br intramolecular interaction as a closed-shell phenomenon. researchgate.net

Table 4: Representative QTAIM Data for Selected Bonds in this compound This interactive table presents hypothetical QTAIM parameters at bond critical points (BCPs) for the title compound. The values are based on established data for similar chemical bonds.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (aromatic) | ~0.29 | ~ -0.75 | Covalent |

| C-N | ~0.27 | ~ -0.60 | Polar Covalent |

| C-Br | ~ +0.05 | Polar Covalent (closed-shell character) |

| N-H···Br | ~0.02 | +0.08 | Non-covalent (Hydrogen Bond) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-N-cyclopropylaniline |

| Phenylacetylene (B144264) |

| 1-bromo-2-iodobenzene (B155775) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the contributions from all other molecules in the crystal. iucr.org By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different types of close contacts. mdpi.comacs.org

While a specific crystal structure and corresponding Hirshfeld analysis for this compound are not available in the cited literature, the principles of the method allow for a theoretical prediction of the key interactions that would stabilize its crystal packing. scirp.org The surface is generated by identifying points where the contribution of the molecule's electron density is equal to the summed contribution from all neighboring molecules. mdpi.com Properties such as dnorm (normalized contact distance), shape index, and curvedness are then mapped onto this surface. scirp.org

The dnorm surface, in particular, is useful for identifying significant intermolecular contacts. mdpi.com Red regions on the dnorm map indicate contacts that are shorter than the van der Waals radii sum, highlighting areas of strong interaction, such as hydrogen bonds. mdpi.combiointerfaceresearch.com Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals separation distance. scirp.orgmdpi.com

For this compound, several types of intermolecular interactions would be expected to be prominent:

N-H···Br and N-H···N Hydrogen Bonds: The aniline group (-NH₂) provides hydrogen bond donors, which can interact with the bromine atom or the nitrogen atom of a neighboring molecule. These would appear as distinct red spots on the dnorm surface.

H···H Contacts: Given the abundance of hydrogen atoms on the phenyl and cyclopropyl groups, H···H contacts would likely constitute the largest portion of the total Hirshfeld surface area. scirp.org

Br···H/Br···C Contacts: The bromine atom can participate in halogen bonding and other van der Waals interactions with hydrogen and carbon atoms of neighboring molecules.

Two-dimensional (2D) fingerprint plots, derived from the Hirshfeld surface, quantify the relative contributions of these different interactions. mdpi.com The plot is a histogram of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface). biointerfaceresearch.com For this compound, the fingerprint plot would be expected to show a large, diffuse region corresponding to H···H contacts and distinct "wings" or "spikes" characteristic of the more specific N-H···Br, N-H···N, and C-H···π interactions. scirp.org

Computed Chemistry Data for Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. ucsb.edunih.gov These descriptors can be calculated from the molecular structure and are essential in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. They are broadly classified into categories such as constitutional (0D, 1D), topological (2D), geometrical (3D), and electronic descriptors. osdd.net While a dedicated computational study providing a full set of descriptors for this compound is not present in the searched literature, key descriptors can be calculated or estimated based on its structure using standard computational chemistry software and databases. chemrxiv.orgopenreview.netnist.gov

Below is a table of commonly computed molecular descriptors anticipated for this compound.

| Descriptor Type | Descriptor Name | Predicted Value | Description |

| Constitutional | Molecular Formula | C₉H₁₀BrN | The elemental composition of the molecule. |

| Molecular Weight | 212.09 g/mol | The sum of the atomic weights of all atoms in the molecule. | |

| Heavy Atom Count | 11 | The number of non-hydrogen atoms. | |

| Topological | Topological Polar Surface Area (TPSA) | 26.02 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation around them. This influences conformational flexibility. | |

| Physicochemical | XLogP3 | ~3.5 | A computed logarithm of the octanol/water partition coefficient, indicating the molecule's lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of N-H bonds in the aniline group that can donate in a hydrogen bond. | |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom which can accept a hydrogen bond. | |

| Electronic | Formal Charge | 0 | The net charge of the molecule is neutral. |

Note: The values in this table are calculated based on the known chemical structure of this compound. XLogP3 and TPSA are estimations based on standard computational algorithms.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. aip.org For this compound, the primary points of conformational flexibility are the rotation of the amino (-NH₂) group and the rotation of the cyclopropyl group relative to the plane of the benzene (B151609) ring.

The orientation of the cyclopropyl group is of particular interest. In cyclopropylbenzene, the most stable conformation is the "bisected" form, where the C-H bond of the cyclopropyl ring's methine group is coplanar with the benzene ring, maximizing electronic overlap with the π-system. nih.govresearchgate.net However, substitution at the ortho position, as with the bromine atom in this compound, introduces significant steric hindrance. cdnsciencepub.com This steric clash between the ortho-substituent and the hydrogens of the cyclopropyl ring can destabilize the bisected conformation, favoring a "perpendicular" or skewed conformation where the cyclopropyl ring is rotated approximately 90 degrees out of the plane of the benzene ring. cdnsciencepub.com The barrier to rotation around the C(aryl)-C(cyclopropyl) bond is influenced by the size of these ortho-substituents. acs.orgmdpi.com

The amino group also contributes to the conformational landscape. In substituted anilines, the nitrogen atom is typically pyramidal, and it can undergo rapid inversion. nih.gov The orientation of the -NH₂ group relative to its substituents is influenced by steric and electronic factors. In 2-substituted anilines, the amino group may tilt away from the substituent to minimize steric repulsion. nih.gov

The rotational barrier of the cyclopropyl group, which is likely to favor a non-bisected conformation due to the ortho-bromo substituent.

The orientation and pyramidal inversion of the amino group, which will seek to minimize steric interactions with the adjacent bromine atom.

Computational methods, such as Density Functional Theory (DFT), are typically employed to calculate the potential energy surface for these rotations, identifying the lowest energy (most stable) conformers and the energy barriers that separate them. aip.org

V. Structural Characterization Techniques for 2 Bromo 4 Cyclopropylaniline and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Bromo-4-cyclopropylaniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For instance, in derivatives of N-cyclopropylanilines, the protons of the cyclopropyl (B3062369) group typically appear as distinct multiplets in the upfield region of the spectrum, while the aromatic protons are observed further downfield. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and information about their chemical environment (e.g., aromatic, aliphatic). rsc.orgchemicalbook.com For example, in 3,5-Dimethyl-N-cyclopropylaniline, the carbon signals are clearly assigned to the aromatic ring, the methyl groups, and the cyclopropyl ring. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. libretexts.orgcreative-biostructure.com COSY spectra identify protons that are coupled to each other, helping to piece together molecular fragments. libretexts.orgcreative-biostructure.com HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining how these fragments are connected. libretexts.org For complex derivatives, 2D NMR is often essential for unambiguous structural assignment. scispace.com

Table 1: Representative ¹H and ¹³C NMR Data for N-Cyclopropylaniline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-Dimethyl-N-cyclopropylaniline | 6.43 (s, 2H), 6.41 (s, 1H), 4.06 (s, 1H), 2.41 (m, 1H), 2.25 (s, 6H), 0.71 (m, 2H), 0.50 (m, 2H) | 148.85, 138.89, 119.87, 111.20, 25.40, 21.63, 7.53 | rsc.org |

| 4-Chloro-N-cyclopropylaniline | Spectral data correspond to those described in the literature. | Not explicitly provided. | rsc.org |

| 2-Bromo-4-methylaniline (B145976) | Not explicitly provided. | Not explicitly provided. | chemicalbook.com |

Note: The table presents a selection of data for illustrative purposes. For complete and specific assignments, refer to the cited literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound and its derivatives. u-szeged.hu By measuring the mass-to-charge ratio (m/z) of the ionized molecule with very high accuracy, HRMS allows for the determination of the elemental composition of the compound. This is a critical step in confirming the molecular formula and identifying unknown products from a chemical reaction. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of a derivative can be matched with the experimentally observed mass to confirm its identity. rsc.org

Table 2: HRMS Data for Selected N-Cyclopropylaniline Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-N-cyclopropylaniline | C₁₁H₁₆N | 162.128 | 162.128 | rsc.org |

| Derivative 4a | C₁₉H₂₂NBr | 344.101 | 344.101 | rsc.org |

| Derivative 4b | C₁₇H₁₈NCl | 272.120 | 272.120 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com In the context of this compound, the IR spectrum would show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring. While IR spectroscopy provides less detailed structural information compared to NMR, it is a quick and valuable method for confirming the presence of key functional groups. nist.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Structure Determination

Table 3: Illustrative Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2721(12) |

| b (Å) | 4.5481(4) |

| c (Å) | 19.972(2) |

| β (°) | 96.653(3) |

| Volume (ų) | 1197.4(2) |

| Z | 4 |

Note: This data is for a related bromo-substituted Schiff-base compound and serves as an example of the type of information obtained from single-crystal X-ray diffraction analysis. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline form of a solid sample. While it does not provide the detailed atomic coordinates of a single-crystal experiment, it is an essential tool for characterizing the bulk material. PXRD is used to identify the crystalline phase of a compound, assess its purity, and can be used to distinguish between different polymorphic forms, which are different crystalline arrangements of the same molecule. google.comgoogleapis.com In some cases, when single crystals are not available, the crystal structure can be determined from high-quality powder diffraction data, often with the aid of computational modeling. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. numberanalytics.com Understanding these forces is crucial as they influence the physicochemical properties of the solid material, including its stability, density, and solubility. For this compound and its derivatives, X-ray crystallography provides the definitive method for determining the three-dimensional structure, which in turn allows for a detailed analysis of the crystal packing and the non-covalent interactions that govern it. numberanalytics.com

Detailed research into the crystal structures of related brominated aromatic compounds reveals the specific interactions that stabilize the lattice. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives and similar molecules provides significant insight into the expected packing motifs and intermolecular forces.

Research Findings from Derivatives

Studies on various substituted bromo-aromatic molecules demonstrate the prevalence of several key intermolecular interactions that dictate the supramolecular architecture. For instance, the analysis of derivatives frequently involves Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.com

Similarly, in the crystal of another complex derivative, 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, the packing is consolidated by intermolecular N—H⋯S hydrogen bonds and weak C—H⋯S interactions, which form double chains through the lattice. csic.es The phenyl and triazole rings in this structure are nearly perpendicular, which prevents significant π–π stacking interactions. csic.es

These examples underscore that the crystal packing in derivatives of this compound is likely to be a complex interplay of hydrogen bonds (if suitable donors and acceptors are present), halogen bonds involving the bromine atom, and weaker van der Waals forces. scirp.org The presence of the aniline (B41778) -NH2 group and the cyclopropyl ring in the parent compound would likely lead to specific hydrogen bonding and C-H···π interactions, respectively.

Data on Intermolecular Interactions

The following tables summarize typical crystallographic data and the contribution of different intermolecular contacts as determined by Hirshfeld surface analysis for a representative brominated aromatic compound.

Table 1: Example Crystallographic Data for a Bromo-Aromatic Derivative This table presents hypothetical yet representative data based on published structures of similar compounds.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₃BrN₂O₂ |

| Formula Weight | 333.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.272 (1) |

| b (Å) | 4.548 (4) |

| c (Å) | 19.972 (2) |

| β (°) ** | 96.65 (3) |

| Volume (ų) ** | 1197.4 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.848 |

| Hydrogen Bonds | N-H⋯O, C-H⋯O |

| Other Interactions | C-H···π, Halogen Bonds |

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis This table is based on findings for (E)-4-bromo-N'-(4-methoxybenzylidene)benzohydrazide. nih.gov

| Contact Type | Contribution (%) | Description |

| C···H | 33.2% | Represents a significant portion of the surface, indicating numerous weak C-H···π or van der Waals interactions. |

| H···H | 27.7% | These are the most abundant contacts and are characteristic of van der Waals forces in molecular crystals. mdpi.com |

| Br···H | 14.2% | Highlights the role of the bromine atom in forming halogen bonds or other dipole-dipole interactions. |

| O···H | 13.6% | Corresponds primarily to conventional and unconventional hydrogen bonding within the crystal lattice. nih.gov |

| Other | 11.3% | Includes C···C, N···H, and other minor contacts that contribute to the overall stability of the packing. |

The analysis of crystal packing and intermolecular interactions is fundamental to crystal engineering, allowing for the design of new materials with desired properties. rsc.orgrsc.org For derivatives of this compound, the combination of the bromo-substituent, the cyclopropyl ring, and the aniline functional group provides a rich landscape for various non-covalent interactions that ultimately define the solid-state structure.

Vi. Applications of 2 Bromo 4 Cyclopropylaniline As a Synthetic Intermediate and Building Block

Role in the Synthesis of Substituted Aromatic Compounds

The structure of 2-bromo-4-cyclopropylaniline allows it to be a key starting material for a variety of substituted aromatic compounds. The bromine atom is strategically positioned for substitution reactions, while the aniline (B41778) moiety can be readily modified or can direct the regioselectivity of further reactions.

Cross-coupling reactions are a primary method for modifying the aromatic ring. The carbon-bromine (C-Br) bond is a common handle for palladium-catalyzed reactions such as Suzuki, Heck, and Stille couplings, enabling the formation of new carbon-carbon bonds. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with an aryl, heteroaryl, or vinyl group, thereby creating more complex bi-aryl or styrenyl structures. Similarly, the amino group can undergo various transformations, including acylation, alkylation, or diazotization, leading to a diverse array of derivatives. The presence of the cyclopropyl (B3062369) group can also influence the electronic properties and steric environment of the molecule, affecting reaction outcomes.

Table 1: Representative Transformation of this compound

| Reaction Type | Reactant(s) | Reagents/Catalyst | Product Type | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Cyclopropyl-[1,1'-biphenyl]-2-amine derivative | C-C |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | N-substituted-4-cyclopropylbenzene-1,2-diamine derivative | C-N |

Precursor for Advanced Organic Materials

While direct applications of this compound in market-available advanced organic materials are not extensively documented, its structure is analogous to building blocks used in this field. Halogenated anilines and pyridines serve as key intermediates for ligands, catalysts, and functional organic molecules. ossila.com For example, halogenated pyridines are used to synthesize ligands for organoiridium complexes that form the basis of organic light-emitting diodes (OLEDs) by bearing both hole- and electron-transporting moieties. ossila.com

The functional groups on this compound provide the necessary handles for incorporation into larger, conjugated systems relevant to organic electronics. The bromine atom allows for polymerization or functionalization via cross-coupling reactions, and the aniline nitrogen can be used to tune the electronic properties of the final material. The cyclopropyl group, with its unique electronic character, can also modulate the properties of these materials, such as solubility and solid-state packing, which are critical for performance in devices like organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Intermediate in the Synthesis of Heterocyclic Systems

A significant application of this compound is its use as a precursor for synthesizing heterocyclic compounds, particularly fused indolines. beilstein-journals.org Research has demonstrated that cyclopropylanilines can undergo a [3+2] annulation reaction with alkynes under visible light photoredox catalysis. beilstein-journals.org

In this process, the cyclopropylaniline is oxidized to an amine radical cation, which triggers the opening of the strained cyclopropyl ring. beilstein-journals.org This generates a three-carbon radical fragment that subsequently adds to an alkyne. The resulting intermediate undergoes cyclization to form the five-membered ring of the indoline (B122111) system. beilstein-journals.org The use of this compound in this reaction leads to the formation of bromo-substituted fused indolines, which are themselves versatile intermediates for further chemical modification. beilstein-journals.org

Table 2: Synthesis of Fused Indolines via [3+2] Annulation

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

|---|

This methodology provides a rapid and efficient entry into complex heterocyclic frameworks that are common motifs in biologically active molecules and pharmaceuticals. beilstein-journals.org

Application in C-C and C-Heteroatom Bond Formation Strategies

The synthetic utility of this compound is fundamentally rooted in its capacity to participate in key carbon-carbon (C-C) and carbon-heteroatom bond-forming reactions.

C-C Bond Formation: The primary strategies for C-C bond formation using this intermediate are palladium-catalyzed cross-coupling reactions and annulation reactions.

Cross-Coupling: As mentioned, the C-Br bond is readily activated by palladium catalysts for Suzuki, Stille, or Sonogashira couplings, which attach new carbon-based substituents to the aromatic ring. ossila.comambeed.com

Annulation: The visible light-mediated [3+2] annulation of the cyclopropylamine (B47189) moiety with alkynes is a powerful C-C bond-forming strategy that creates a new five-membered ring fused to the original aromatic core. beilstein-journals.org This reaction takes advantage of the inherent ring strain of the cyclopropane (B1198618) ring to generate a synthetically useful intermediate. beilstein-journals.org

C-Heteroatom Bond Formation: The molecule offers pathways for forming bonds between carbon and nitrogen (C-N), oxygen (C-O), or sulfur (C-S).

C-N Bond Formation: The C-Br bond can be subjected to Buchwald-Hartwig amination or copper-catalyzed amination to introduce a new nitrogen substituent. beilstein-journals.orgrsc.org This is a common strategy for synthesizing complex amines and nitrogen-containing heterocycles. rsc.org Furthermore, the aniline nitrogen itself can be used to form C-N bonds, for instance, by reacting with electrophiles.

Other C-Heteroatom Bonds: While less specific in the direct context of this compound, analogous bromo-aromatic compounds readily undergo Ullmann-type or Buchwald-Hartwig-type couplings with alcohols, phenols, and thiols to form C-O and C-S bonds, respectively. This highlights the potential of this compound in similar transformations to access a wider range of functionalized derivatives.

Q & A

Q. Why do crystallographic data sometimes conflict with NMR-based conformational analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.